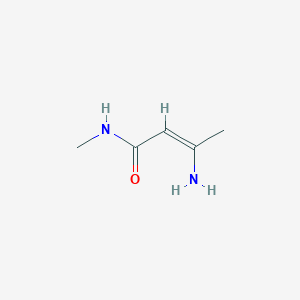
3-amino-N-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-methylbut-2-enamide is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an enamide functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-amino-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the selective desaturation of amides. This method utilizes an iron-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . Another method involves the reaction of N,N′-dimethylacetoacetamide with 1-amino-2-propanol, followed by purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-methylbut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted enamides, amides, and other nitrogen-containing compounds. For example, the reaction with alkyl halides can produce iminium salts, which can be hydrolyzed back into carbonyl compounds .
Aplicaciones Científicas De Investigación
3-amino-N-methylbut-2-enamide has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-amino-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions often involve the formation of covalent bonds with electrophiles, leading to the formation of new compounds with distinct properties .
Comparación Con Compuestos Similares
3-amino-N-methylbut-2-enamide can be compared with other similar compounds, such as:
3-methylbut-2-enamide: This compound has a similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
N-methylbut-2-enamide: This compound lacks the amino group and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of science and industry.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
(Z)-3-amino-N-methylbut-2-enamide |
InChI |
InChI=1S/C5H10N2O/c1-4(6)3-5(8)7-2/h3H,6H2,1-2H3,(H,7,8)/b4-3- |
Clave InChI |
HZABTOJRDKVPQW-ARJAWSKDSA-N |
SMILES isomérico |
C/C(=C/C(=O)NC)/N |
SMILES canónico |
CC(=CC(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



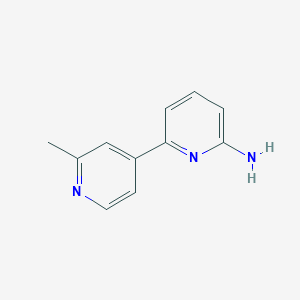




![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

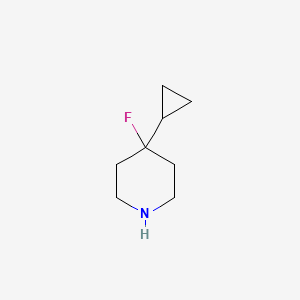
amine](/img/structure/B13205387.png)
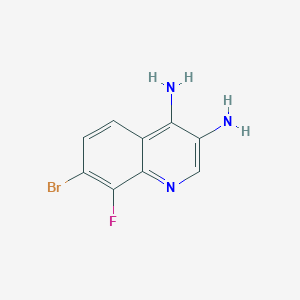
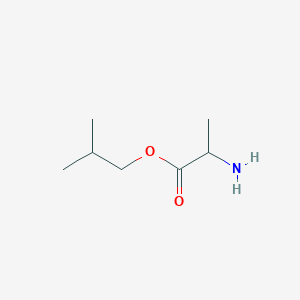
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

